![molecular formula C17H18N2O2 B5772032 N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)
N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide
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Description
Synthesis Analysis
The synthesis of related chemical compounds often involves the use of acetal formations, protective group strategies, and specific reagent interactions. For example, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals react with vicinal cis-diols to give cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which are useful for selective acylation and as temporary protecting groups for vicinal diols (Hanessian & Moralioglu, 1972).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques such as X-ray crystallography, revealing detailed insights into their geometry and intermolecular interactions. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, showcasing the importance of molecular structure analysis in understanding the chemical behavior and potential reactivity of such compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide and its analogs illustrate their reactivity and the potential for generating diverse chemical structures. For example, the addition of 4-(N,N-dimethylamino)phenyl cation to norbornene demonstrates the formation of various substituted products, reflecting the compound's reactivity and potential for chemical transformations (Mella, Fagnoni, & Albini, 2004).
Mechanism of Action
Target of Action
The primary target of N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide is Plasmepsin-2 , a protein found in the malaria-causing organism Plasmodium falciparum . This protein plays a crucial role in the organism’s survival and proliferation.
Biochemical Pathways
Given its target, it likely impacts pathways related to the survival and proliferation ofPlasmodium falciparum .
Result of Action
The molecular and cellular effects of N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide’s action are primarily seen in its inhibition of Plasmepsin-2 . By inhibiting this protein, the compound disrupts the life cycle of Plasmodium falciparum, potentially preventing the onset of malaria.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-12(2)10-14(9-11)17(21)19-16-6-4-15(5-7-16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMHNOYHSBKHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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